Head-to-Head Acyl Transfer Efficiency: 2-Acetyl-4,5-dichloropyridazin-3(2H)-one vs. Conventional Acetyl Sources Under Friedel–Crafts Conditions
In a direct comparative evaluation of six acetyl sources for the esterification of phenol under Friedel–Crafts conditions (AlCl₃, THF, room temperature), 2-acetyl-4,5-dichloropyridazin-3(2H)-one (designated 1a) delivered a 98% isolated yield of phenyl acetate. By contrast, ethyl acetate (4b) gave only 15% yield and N,N-dimethylacetamide (4e) gave 20% yield under identical conditions [1]. Acetyl chloride (4f) and other conventional acetyl sources gave no detectable ester product in this system. This represents a 6.5-fold yield advantage over the best-performing conventional alternative and demonstrates that the pyridazinone-based acetyl source uniquely enables efficient esterification without the competing side reactions (e.g., C-acylation) that plague traditional reagents.
| Evidence Dimension | Isolated ester yield (phenyl acetate formation from phenol) |
|---|---|
| Target Compound Data | 98% isolated yield (2-acetyl-4,5-dichloropyridazin-3(2H)-one, designated 1a) |
| Comparator Or Baseline | Ethyl acetate (4b): 15% yield; N,N-dimethylacetamide (4e): 20% yield; acetyl chloride (4f), acetamide (4c), acetic acid (4a): trace or no reaction |
| Quantified Difference | 6.5-fold yield advantage over ethyl acetate (98% vs. 15%); >4.9-fold over N,N-dimethylacetamide (98% vs. 20%) |
| Conditions | AlCl₃ (1 equiv), THF (0.1 M relative to phenol), room temperature, then reflux; Synlett 2014, 25, 1909–1915 |
Why This Matters
For procurement decisions, this directly quantifies that replacing 2-acetyl-4,5-dichloropyridazin-3(2H)-one with cheaper conventional acetyl sources would reduce esterification yield from near-quantitative to negligible, rendering the synthetic route economically non-viable.
- [1] Kim, B. R.; Sung, G. H.; Ryu, K. E.; Yoon, H. J.; Lee, S.-G.; Yoon, Y.-J. Facile Esterification of Alcohols with 2-Acyl-4,5-dichloropyridazin-3(2H)-ones under Friedel–Crafts Conditions. Synlett 2014, 25 (13), 1909–1915. DOI: 10.1055/s-0034-1378335. View Source
